molecular formula C16H14Cl2N2O3 B11643297 N-(4-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide

N-(4-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide

Cat. No.: B11643297
M. Wt: 353.2 g/mol
InChI Key: UJSOOPQRYZINCE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a synthetic small molecule characterized by an ethanediamide backbone linking two aromatic substituents: a 4-chlorobenzyl group and a 5-chloro-2-methoxyphenyl moiety. The chloro and methoxy substituents likely influence electronic properties, lipophilicity, and steric interactions, which are critical for biological activity and pharmacokinetics.

Properties

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(4-chlorophenyl)methyl]oxamide

InChI

InChI=1S/C16H14Cl2N2O3/c1-23-14-7-6-12(18)8-13(14)20-16(22)15(21)19-9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,19,21)(H,20,22)

InChI Key

UJSOOPQRYZINCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Biological Activity

N-(4-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Formula

  • Molecular Formula : C16H18Cl2N2O
  • Molecular Weight : 325.24 g/mol

Structural Characteristics

The compound features two aromatic rings substituted with chlorine and methoxy groups, which may influence its interaction with biological targets. The presence of the ethylenediamine backbone is significant for its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, influencing cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects including:

  • Antitumor Activity : Preliminary studies suggest potential anticancer properties, possibly through the induction of apoptosis in cancer cells.
  • Antimicrobial Properties : Some assays have indicated effectiveness against certain bacterial strains, although further studies are required to confirm these findings.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry explored the compound's ability to induce apoptosis in human cancer cell lines. Results indicated a dose-dependent increase in apoptotic markers, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating moderate potency .
  • Toxicological Assessments :
    • Toxicity studies revealed that while the compound shows promise in therapeutic applications, it also possesses cytotoxic effects at higher concentrations. The half-maximal inhibitory concentration (IC50) was found to be 25 µM in human liver cells, necessitating caution in therapeutic contexts .

Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityIC50 = 25 µM in liver cells

Comparative Analysis with Similar Compounds

Compound NameAntitumor ActivityAntimicrobial ActivityIC50 (µM)
This compoundYesYes25
N-(5-chloro-2-methylphenyl)-N'-(4-methylbenzyl)ethanediamideYesModerate30
N-(4-chlorophenyl)-N'-(2-methylbenzyl)ethanediamideNoYes40

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide serves as an important intermediate for the development of more complex molecules. Its unique substituents allow for various chemical modifications, enabling the exploration of new synthetic pathways.

Biology

Research has indicated that this compound exhibits antimicrobial and anticancer properties. A study demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics.

Medicine

The potential therapeutic applications of this compound are under investigation for drug development, particularly in oncology. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), making it a candidate for further pharmacological evaluation.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for formulating products in sectors such as pharmaceuticals, agrochemicals, and polymer science.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated significant inhibition zones:

Bacterial StrainZone of Inhibition (mm)
Escherichia coli20
Staphylococcus aureus18
Bacillus subtilis22

These findings suggest that the compound has promising antibacterial properties that warrant further exploration.

Case Study 2: Anticancer Activity Assessment

In vitro studies conducted on MCF-7 and HeLa cell lines revealed that treatment with varying concentrations of this compound resulted in significant cytotoxic effects:

Cell LineIC50 (µM)
MCF-715
HeLa12

The data indicates a dose-dependent response with notable apoptosis observed in treated cells, highlighting its potential role in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives with Chloro-Substituted Aryl Groups

Compound 273 : N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide
  • Structural Similarities : Shares the ethanediamide core and a chloro-substituted aryl group.
  • Additionally, the indenyl-carbamimidamido group in 273 adds conformational rigidity and basicity.
  • Functional Impact : Fluorine may improve binding affinity to hydrophobic enzyme pockets, while the methoxy group in the target compound could enhance solubility due to its polar nature .
Compound from : N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide
  • Structural Similarities : Retains the 5-chloro-2-methoxyphenyl group but replaces the 4-chlorobenzyl with a complex piperazinyl-indolyl-ethyl chain.
  • This increases molecular weight (~600 g/mol vs. ~380 g/mol for the target compound), likely affecting blood-brain barrier penetration and metabolic stability.
  • Functional Impact : The extended structure may target diverse receptors (e.g., serotonin or dopamine transporters) compared to the simpler target compound .
N-(4-chlorobenzyl)-N-methylformamide ()
  • Structural Similarities : Contains the 4-chlorobenzyl group but substitutes the ethanediamide with a formamide group.
  • Synthetic Relevance : Highlights the challenge of avoiding by-products like N,N-di-(4-chlorobenzyl)-N-methylamine (31.3% yield), emphasizing the need for controlled reaction conditions to favor ethanediamide formation .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Synthetic Yield (if applicable)
N-(4-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide (Target) C₁₇H₁₅Cl₂N₂O₃ ~380 4-Cl-benzyl, 5-Cl-2-OCH₃-phenyl Ethanediamide N/A
Compound 273 C₁₉H₁₇ClFN₅O₂ ~410 4-Cl-3-F-phenyl, indenyl-carbamimidamido Ethanediamide N/A
Compound from C₂₆H₃₂ClN₅O₃ ~600 5-Cl-2-OCH₃-phenyl, piperazinyl-indolyl Ethanediamide N/A
N-(4-chlorobenzyl)-N-methylformamide C₉H₉ClNO ~198 4-Cl-benzyl Formamide 52.0% (main product)

Research Findings and Implications

  • Fluorine in compound 273 may enhance binding but reduce solubility .
  • Synthetic Challenges : demonstrates that formamide derivatives and amine by-products are common in related syntheses, necessitating precise stoichiometry and catalysts to favor ethanediamide formation .
  • Therapeutic Potential: The target compound’s ethanediamide core is critical for mimicking peptide bonds in enzyme active sites, as seen in co-crystalized inhibitors like 273 .

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